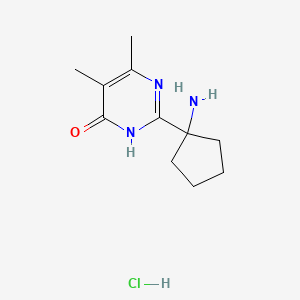

2-(1-Aminocyclopentyl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one hydrochloride

Description

2-(1-Aminocyclopentyl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one hydrochloride is a synthetic small-molecule compound characterized by a dihydropyrimidinone core substituted with a 1-aminocyclopentyl group at position 2 and methyl groups at positions 5 and 4.

The compound is commercially available through specialized suppliers such as Hangzhou Runyan Pharma Technology Co., Ltd. and Shanghai Yimu New Material Co., LTD, which hold ISO 9001 certifications, ensuring quality compliance . While its exact pharmacological profile remains understudied, its structural analogs (e.g., derivatives with ethyl or methoxymethyl substitutions) have been investigated for bioactivity, implying shared synthetic pathways or target interactions .

Properties

IUPAC Name |

2-(1-aminocyclopentyl)-4,5-dimethyl-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.ClH/c1-7-8(2)13-10(14-9(7)15)11(12)5-3-4-6-11;/h3-6,12H2,1-2H3,(H,13,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHWDXISPANGGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)C2(CCCC2)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclopentyl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-aminocyclopentane with 5,6-dimethyluracil in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as methanol or ethanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and stringent reaction conditions are critical to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclopentyl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrimidines.

Scientific Research Applications

2-(1-Aminocyclopentyl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclopentyl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of substituted dihydropyrimidinones, which exhibit structural diversity through variations in substituents on the pyrimidine ring and the amine side chain. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Pharmacokinetics: The ethyl-substituted analog (CAS 1354962-86-9) exhibits higher molecular weight (257.76 vs. target compound’s unreported value) and increased lipophilicity, which may enhance blood-brain barrier penetration compared to the dimethyl variant .

Commercial Availability :

- The target compound is supplied by multiple vendors in China and the U.S., including BNCC Microbial Strain Cell Line and Ambeed Inc. , ensuring broad accessibility .

- In contrast, the ethyl-substituted analog is currently out of stock, and the methoxymethyl derivative is discontinued, limiting their practical utility .

Safety and Handling :

- Safety protocols for analogs emphasize precautions such as P210 (“Keep away from heat/sparks/open flames”) and P102 (“Keep out of reach of children”), suggesting shared hazards due to reactive amine groups or instability under heat .

Biological Activity

2-(1-Aminocyclopentyl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by its unique molecular structure, which includes a dihydropyrimidine core. Its molecular formula is with a hydrochloride salt form enhancing its solubility and bioavailability.

The biological activity of 2-(1-Aminocyclopentyl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one hydrochloride is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it may affect enzymes involved in nucleotide synthesis or metabolic regulation.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways that are vital for various physiological functions.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Studies have demonstrated that the compound possesses antimicrobial properties against a range of bacterial strains. In vitro assays have shown effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary studies suggest potential anticancer activity, with the compound inducing apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

- Neuroprotective Effects : There is emerging evidence supporting neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of neuroinflammation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 2-(1-Aminocyclopentyl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one hydrochloride against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate significant antibacterial activity that warrants further investigation into its mechanism and potential therapeutic applications.

Case Study 2: Anticancer Activity

In a study focused on the anticancer properties of the compound, various cancer cell lines were treated with different concentrations. The results showed a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

The IC50 value was calculated to be approximately 45 µM for human breast cancer cells, indicating promising potential as an anticancer agent.

Q & A

Q. What synthetic strategies are recommended for synthesizing 2-(1-Aminocyclopentyl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one hydrochloride, and how can reaction purity be optimized?

- Methodological Answer: The compound can be synthesized via cyclocondensation reactions using urea/thiourea derivatives with β-keto esters or nitriles under acidic or microwave-assisted conditions. For purity optimization:

- Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to remove unreacted starting materials.

- Use recrystallization in ethanol/water (7:3 v/v) to isolate high-purity crystals.

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN).

Q. Which analytical techniques are critical for confirming the structural integrity of this dihydropyrimidinone derivative?

- Methodological Answer:

- 1H/13C NMR: Assign peaks for the cyclopentyl amine (δ 1.5–2.1 ppm multiplet) and dihydropyrimidinone ring protons (δ 5.8–6.2 ppm, NH).

- FT-IR: Confirm NH stretching (3200–3400 cm⁻¹) and carbonyl vibrations (1650–1700 cm⁻¹).

- X-ray crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···Cl with hydrochloride counterion).

- Elemental analysis: Ensure C, H, N, Cl percentages align with theoretical values (±0.3% tolerance).

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer:

- Target identification: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis.

- Kinetic assays: Measure enzyme inhibition (e.g., kinases) via fluorescence-based ADP-Glo™ assays.

- Cellular knockouts: CRISPR-Cas9 gene editing to silence putative targets (e.g., MAPK pathways) and assess rescue of compound-induced effects.

- Molecular dynamics simulations: Model ligand-receptor interactions (e.g., docking with GROMACS) to predict binding affinities.

Q. What approaches resolve discrepancies between in vitro potency and in vivo pharmacokinetic (PK) data for this compound?

- Methodological Answer:

- Metabolic stability assays: Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation).

- Plasma protein binding: Use equilibrium dialysis to measure free fraction; adjust dosing regimens if >95% bound.

- Tissue distribution studies: Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in target organs via scintillation counting.

- Species-specific factors: Compare PK in murine vs. humanized models to address metabolic differences.

Q. How should stability studies be conducted to evaluate degradation under physiological conditions?

- Methodological Answer:

- Forced degradation: Expose to pH 1–13 buffers (37°C, 24 hr) and analyze via UPLC-MS to identify hydrolytic byproducts (e.g., ring-opening products).

- Thermal stress: Store at 40°C/75% RH for 4 weeks; monitor color changes or precipitation.

- Light sensitivity: Use ICH Q1B guidelines (UV/vis light exposure) to assess photolytic decomposition.

- Oxidative stress: Treat with 0.3% H₂O₂ and track peroxide-mediated degradation via NMR.

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity data across cell lines (e.g., IC50 varying by >10-fold)?

- Methodological Answer:

- Assay standardization: Ensure consistent cell passage numbers, serum concentrations, and incubation times.

- Check efflux pumps: Inhibit P-gp (e.g., verapamil) to determine if transporter activity affects IC50.

- Metabolomic profiling: Use LC-MS to compare intracellular metabolite levels (e.g., ATP, glutathione) in resistant vs. sensitive lines.

- Redundancy testing: Validate results with orthogonal assays (e.g., MTT vs. CellTiter-Glo®).

Note on Evidence Utilization

The provided evidence from the Egyptian Academic Journal of Biological Sciences (2022) discusses pyridin-2-one derivatives and surfactant interactions but does not directly address the target compound. While methodologies for analyzing heterocyclic systems (e.g., NMR, crystallization) may overlap, the cited studies lack relevance to dihydropyrimidinone hydrochloride’s specific synthesis, stability, or biological activity. Thus, this FAQ set prioritizes generalized best practices for analogous research scenarios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.